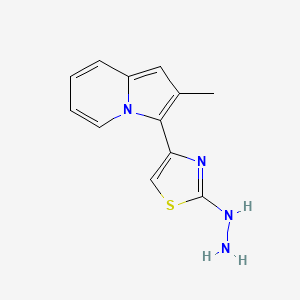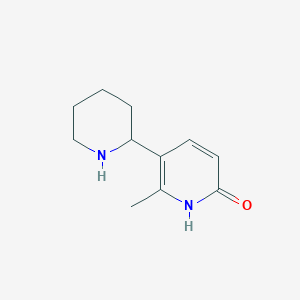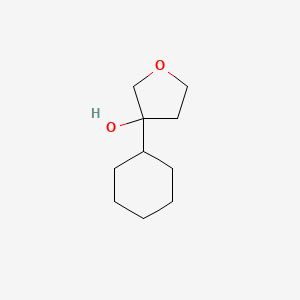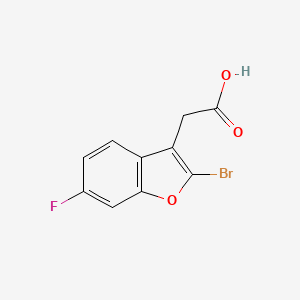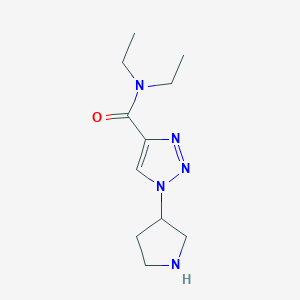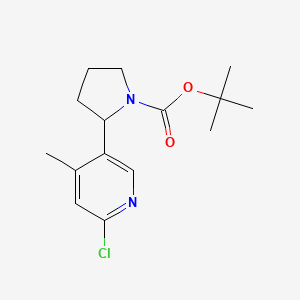
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrrole and piperidine rings can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
科学研究应用
Chemistry
In chemistry, 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its heterocyclic structure is often associated with bioactivity, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用机制
The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of the pyrrole, piperidine, and oxadiazole rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C13H18N4O |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
3-(1-ethylpyrrol-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-2-17-8-4-6-11(17)12-15-13(18-16-12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3 |
InChI 键 |
DNFPDPZFCCIGLO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


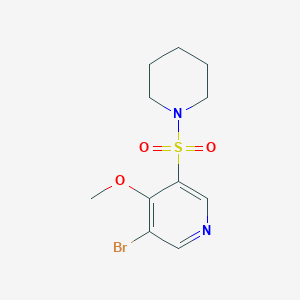

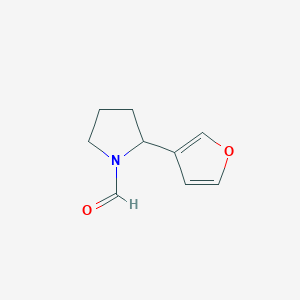
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
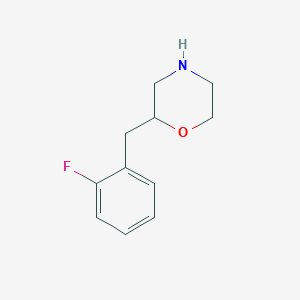
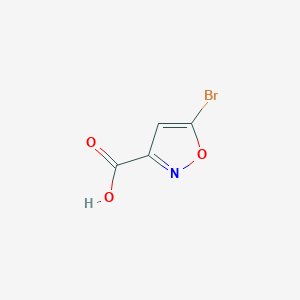
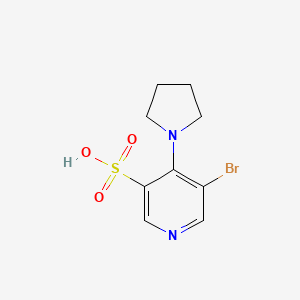
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
